2-(Benzyloxy)-N'-hydroxyethenimidamide

Vue d'ensemble

Description

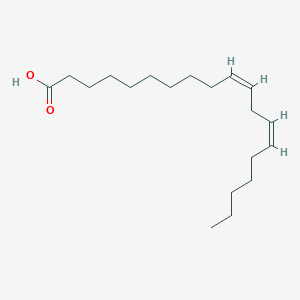

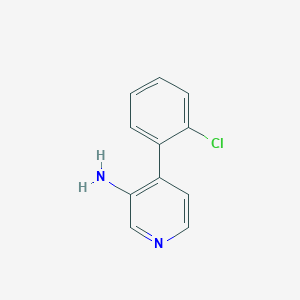

“2-(Benzyloxy)-N’-hydroxyethenimidamide” likely contains a benzyl group (a benzene ring attached to a CH2 group), an ether linkage (an oxygen atom connected to two carbon atoms), and an imidamide group (a nitrogen atom double-bonded to a carbon atom, which is also bonded to another nitrogen atom). The presence of these functional groups could give this compound unique chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage and the imidamide group. This could potentially be achieved through nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-N’-hydroxyethenimidamide” would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl group and the ether linkage could potentially introduce steric hindrance, affecting the compound’s conformation .Chemical Reactions Analysis

The chemical reactions involving “2-(Benzyloxy)-N’-hydroxyethenimidamide” would depend on its functional groups. The ether linkage could potentially undergo cleavage under acidic conditions, while the imidamide group could participate in various reactions, such as hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-N’-hydroxyethenimidamide”, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 2-(Benzyloxy)-N'-hydroxyethenimidamide and related compounds have been a focal point in organic chemistry, particularly in the synthesis of various chemical structures. One example is the synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles through directed lithiation of 1-(Benzyloxy)-1,2,3-triazole, showcasing the versatility of these compounds in organic synthesis (Uhlmann, Felding, Vedsø, & Begtrup, 1997).

Application in Biochemistry and Pharmacology

- In biochemistry and pharmacology, derivatives of this compound have been explored for their various biological properties. For instance, the synthesis and characterization of new biological active Azo-Pyrazoline Derivatives, including compounds like 3-(4-(benzyloxy)-3-(2-Chlorophenylazo)-phenyl)-5-(substituted-phenyl)-1-substituted-2-pyrazolines, highlight the potential biological and pharmacological applications of these compounds (Hawaiz & Samad, 2012).

Agricultural and Environmental Applications

- Compounds structurally related to this compound have been researched for their agronomic utility. For example, the isolation and synthesis of allelochemicals from Gramineae, such as benzoxazinones and related compounds, exhibit phytotoxic, antimicrobial, and insecticidal properties, showing their potential in agricultural applications (Macias et al., 2006).

Green Chemistry and Sustainable Processes

- In the realm of green chemistry and sustainable processes, derivatives of this compound are significant. For instance, the synthesis of 4-Benzyloxy propiophenone, used in the production of pharmaceuticals, exemplifies the application of these compounds in environmentally friendly chemical processes (Yadav & Sowbna, 2012).

Mécanisme D'action

Target of Action

Compounds with similar structures have been shown to interact with various targets, such as the glucagon-like peptide-1 receptor (glp-1r) .

Mode of Action

For instance, they can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been implicated in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

For instance, the reduction of similar compounds can convert electron-withdrawing functions into electron-donating amino and alkyl groups .

Action Environment

It’s known that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-hydroxy-2-phenylmethoxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-9(11-12)7-13-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYAYNNQTNVPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate](/img/structure/B3121614.png)

![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B3121618.png)

![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)

![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)